molecular formula C41H54Ge2O B14308410 2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane CAS No. 115385-11-0

2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane

Cat. No.: B14308410
CAS No.: 115385-11-0
M. Wt: 708.1 g/mol
InChI Key: FNRZXMHRLMLPMO-UHFFFAOYSA-N
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Description

2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane is a unique organogermanium compound characterized by its distinctive structure, which includes germanium atoms bonded to phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane typically involves the reaction of germanium tetrachloride with 2,6-diethylphenyl lithium reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); reactions are conducted under controlled temperatures and inert conditions.

Major Products Formed

Scientific Research Applications

2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane involves its interaction with molecular targets through its germanium centers. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with other molecules is a key factor in its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane is unique due to its oxadigermetane core, which imparts distinct electronic properties compared to similar silicon or phosphorus-based compounds. This uniqueness makes it valuable for specific applications in materials science and catalysis where germanium’s properties are advantageous.

Properties

115385-11-0

Molecular Formula

C41H54Ge2O

Molecular Weight

708.1 g/mol

IUPAC Name

2,2,4,4-tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane

InChI

InChI=1S/C41H54Ge2O/c1-9-30-21-17-22-31(10-2)38(30)42(39-32(11-3)23-18-24-33(39)12-4)29-43(44-42,40-34(13-5)25-19-26-35(40)14-6)41-36(15-7)27-20-28-37(41)16-8/h17-28H,9-16,29H2,1-8H3

InChI Key

FNRZXMHRLMLPMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)[Ge]2(C[Ge](O2)(C3=C(C=CC=C3CC)CC)C4=C(C=CC=C4CC)CC)C5=C(C=CC=C5CC)CC

Origin of Product

United States

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